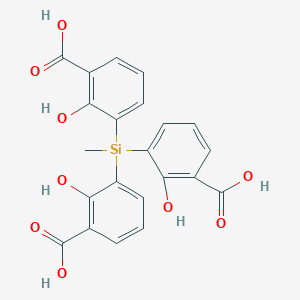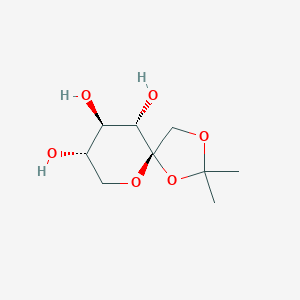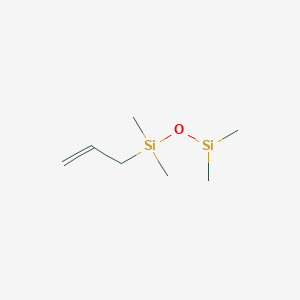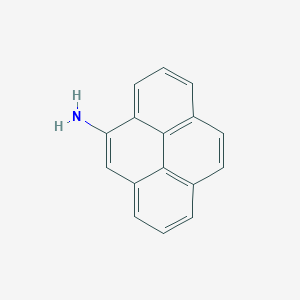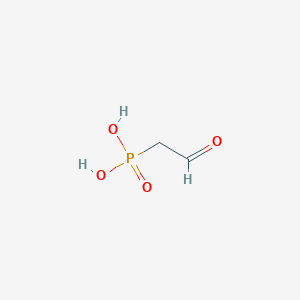
Phosphonoacetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonoacetaldehyde (PA) is an organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. PA is a phosphonate derivative of acetaldehyde and is widely used in various fields of research, including biochemistry, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Phosphonate Degradation and Phosphorus Release
- Phosphonates, including phosphonoacetaldehyde, are important in microbial ecosystems for phosphorus release. The phosphonoacetaldehyde oxidase gene (phnY) plays a crucial role in phosphonate degradation, linking hydrolytic processes and contributing to microbial metabolome diversification (Agarwal et al., 2014).
Enzymatic Mechanisms and Structural Insights
- Phosphonoacetaldehyde hydrolase, an enzyme crucial in phosphorus bond cleavage, operates via a unique catalytic mechanism involving a Schiff base intermediate. The crystal structure of this enzyme provides insights into its functioning and contributes to understanding the broader family of hydrolases (Morais et al., 2000).
Role in Prebiotic Chemistry
- Phosphonoacetaldehyde (PAL) demonstrates potential in prebiotic chemistry. It can react with formaldehyde under basic conditions to produce compounds that could be building blocks for prebiotic informational polymers (de Graaf, Visscher, & Schwartz, 1998).
Biosynthetic Pathways of Phosphonate Compounds
- Phosphonoacetaldehyde is a common intermediate in multiple biosynthetic pathways for phosphonate natural products, such as antibiotics. This understanding contributes to insights into the chemical structures of new C–P containing secondary metabolites (Shao et al., 2008).
Catalysis and Allosteric Regulation
- Phosphonoacetaldehyde hydrolase's activity is affected by substances like n-butylphosphonic acid, demonstrating the enzyme's allosteric regulation. This understanding is crucial for biochemical processes involving C-P bond cleavage (Dumora, Lacoste, Cassaigne, & Mazat, 1991).
Genetic Characterization
- Genetic studies on organisms like Pseudomonas aeruginosa and Sinorhizobium meliloti have furthered our understanding of the enzymes and pathways involved in phosphonoacetaldehyde metabolism, shedding light on its role in bacterial phosphonate degradation (Dumora et al., 1997).
Propriétés
Numéro CAS |
16051-76-6 |
|---|---|
Nom du produit |
Phosphonoacetaldehyde |
Formule moléculaire |
C2H5O4P |
Poids moléculaire |
124.03 g/mol |
Nom IUPAC |
2-oxoethylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6) |
Clé InChI |
YEMKIGUKNDOZEG-UHFFFAOYSA-N |
SMILES |
C(C=O)P(=O)(O)O |
SMILES canonique |
C(C=O)P(=O)(O)O |
Autres numéros CAS |
16051-76-6 |
Synonymes |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



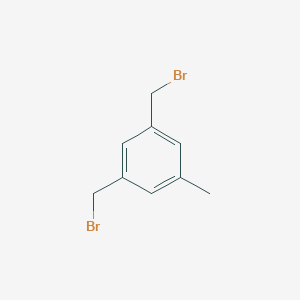
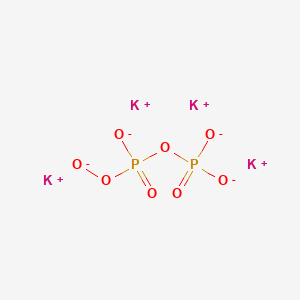
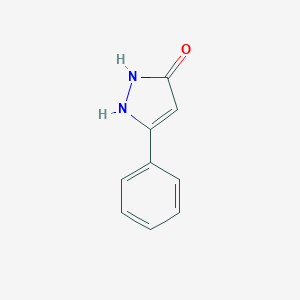
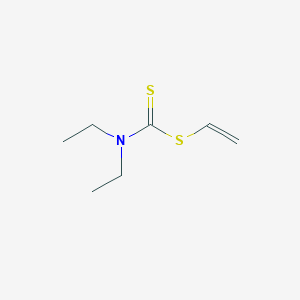
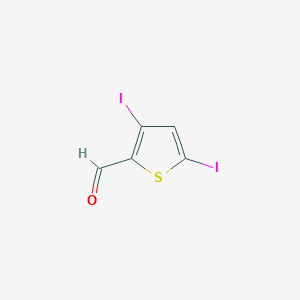
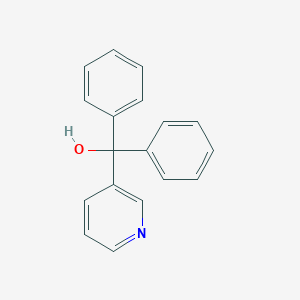
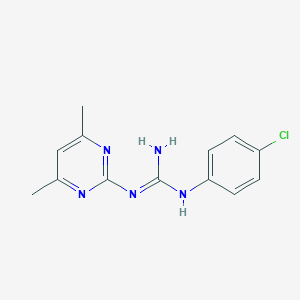
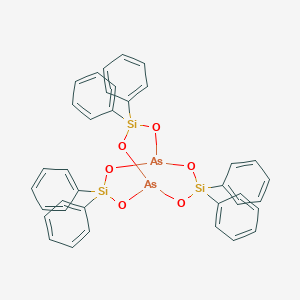
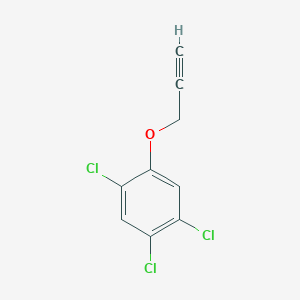
![4-[[4-(Anilino)phenyl]azo]benzenesulphonic acid](/img/structure/B103606.png)
